molecular formula C10H13N B3057175 1-Benzylazetidine CAS No. 7730-39-4

1-Benzylazetidine

Cat. No.: B3057175
CAS No.: 7730-39-4
M. Wt: 147.22 g/mol
InChI Key: DHKHRPLFCUZKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylazetidine is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, where a benzyl group is attached to the nitrogen atom. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

1-Benzylazetidine can be synthesized through various synthetic routes. One common method involves the reaction of azetidine with benzyl chloride under basic conditions. Another approach is the reduction of 1-benzylazetidin-3-one using suitable reducing agents. Industrial production methods often involve the use of catalytic hydrogenation and other scalable processes to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzylazetidine undergoes a variety of chemical reactions due to the presence of the strained four-membered ring and the benzyl group. Some of the notable reactions include:

Scientific Research Applications

1-Benzylazetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylazetidine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is primarily driven by the ring strain and the presence of the benzyl group, which can stabilize intermediates during chemical reactions .

Comparison with Similar Compounds

1-Benzylazetidine is unique compared to other azetidine derivatives due to the presence of the benzyl group. Similar compounds include:

    Azetidine: The parent compound without the benzyl group.

    1-Methylazetidine: A derivative with a methyl group instead of a benzyl group.

    1-Phenylazetidine: A derivative with a phenyl group attached to the nitrogen atom.

The benzyl group in this compound provides additional stability and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

1-benzylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-10(6-3-1)9-11-7-4-8-11/h1-3,5-6H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKHRPLFCUZKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340230
Record name 1-Benzylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7730-39-4
Record name 1-Benzylazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylazetidine
Reactant of Route 2
Reactant of Route 2
1-Benzylazetidine
Reactant of Route 3
Reactant of Route 3
1-Benzylazetidine
Reactant of Route 4
Reactant of Route 4
1-Benzylazetidine
Reactant of Route 5
Reactant of Route 5
1-Benzylazetidine
Reactant of Route 6
1-Benzylazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.